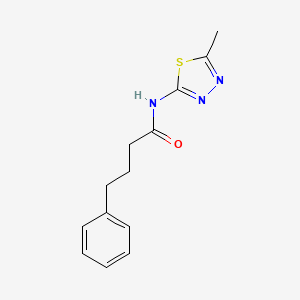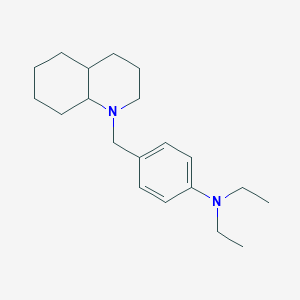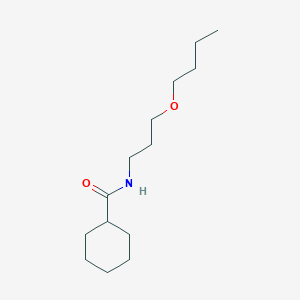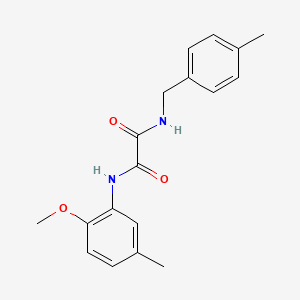
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide, also known as MTDPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is not fully understood. However, studies have suggested that it may act by modulating the activity of certain neurotransmitters and receptors in the brain. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that helps to reduce neuronal excitability. It has also been suggested that N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide may act by blocking the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters.
Biochemical and Physiological Effects
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been shown to produce a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain, which are involved in the development of inflammation. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide in lab experiments is its relatively low toxicity. Studies have shown that N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide does not produce significant toxic effects even at high doses. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of central nervous system disorders. However, one limitation of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide in lab experiments is its limited solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for the research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide. One potential area of investigation is its use in the treatment of anxiety and depression. Studies have suggested that N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide may have anxiolytic and antidepressant effects, although further research is needed to confirm these findings. Another area of interest is its potential use in the treatment of epilepsy. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been shown to possess anticonvulsant properties, and may be a promising candidate for the development of new antiepileptic drugs. Additionally, further research is needed to elucidate the exact mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide, which could help to identify new therapeutic targets for the treatment of various neurological disorders.
Conclusion
In conclusion, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is a promising compound with potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a potential candidate for the treatment of neurodegenerative diseases and neuropathic pain. Its low toxicity and ability to cross the blood-brain barrier make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential use in the treatment of other neurological disorders.
Synthesemethoden
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 4-phenylbutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain pure N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been investigated for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the management of neuropathic pain.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-10-15-16-13(18-10)14-12(17)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJWFIUKXRGJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-5-(4-chlorophenyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5155968.png)

![N-(4-bromophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5156008.png)
![3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B5156028.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5156032.png)
![N-allyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5156037.png)
![1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5156045.png)
![2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]](/img/structure/B5156053.png)

amino]-2-propanol trihydrochloride](/img/structure/B5156063.png)
![2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5156066.png)

![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156079.png)
![N-(4-ethoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156084.png)